molecular formula C13H11N3O B2917053 2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile CAS No. 875703-46-1

2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile

Cat. No. B2917053
CAS RN: 875703-46-1
M. Wt: 225.251
InChI Key: MDNBZMASKPMILV-UHFFFAOYSA-N
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Description

2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile is a chemical compound with the CAS number 875703-46-1 . It is supplied by various companies for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile is represented by the InChI code: 1S/C13H11N3O/c14-8-7-10-1-4-12(5-2-10)17-13-6-3-11(15)9-16-13/h1-6,9H,7,15H2 .


Physical And Chemical Properties Analysis

2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile has a molecular weight of 225.25 . It is a powder at room temperature .

Scientific Research Applications

Environmental Chemistry

Lastly, in environmental chemistry, this compound can be used to detect and quantify pollutants. Its sensitivity to specific chemical interactions can be leveraged in sensors or assays designed to monitor environmental contaminants.

Each of these applications leverages the unique chemical structure of 2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile , demonstrating its versatility and importance in scientific research across various fields. The compound’s ability to interact with different biological and chemical systems underlies its wide-ranging utility in research and industry .

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-[4-(5-aminopyridin-2-yl)oxyphenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-8-7-10-1-4-12(5-2-10)17-13-6-3-11(15)9-16-13/h1-6,9H,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNBZMASKPMILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile

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